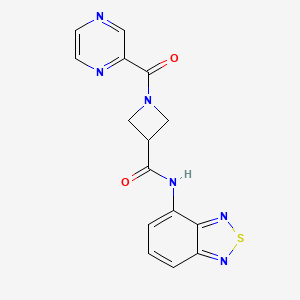

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE

Description

N-(2,1,3-Benzothiadiazol-4-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a heterocyclic compound featuring a benzothiadiazole core, a pyrazine-carbonyl group, and an azetidine carboxamide moiety. Benzothiadiazole derivatives are known for their electron-deficient aromatic system, which enhances reactivity in medicinal chemistry applications, particularly as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6O2S/c22-14(18-10-2-1-3-11-13(10)20-24-19-11)9-7-21(8-9)15(23)12-6-16-4-5-17-12/h1-6,9H,7-8H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICJNNRSUGAJOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=CC=CC4=NSN=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiadiazole Moiety: This step involves the cyclization of o-phenylenediamine with sulfur and a suitable oxidizing agent to form the benzothiadiazole ring.

Introduction of the Pyrazine Ring: The pyrazine ring is introduced through a condensation reaction between a suitable pyrazine derivative and the benzothiadiazole intermediate.

Formation of the Azetidine Ring: The azetidine ring is formed via a cyclization reaction involving a suitable amine and a carbonyl compound.

Final Coupling: The final step involves coupling the azetidine intermediate with the pyrazine-benzothiadiazole intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the use of advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may yield reduced derivatives with fewer functional groups.

Scientific Research Applications

N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials, including covalent organic frameworks and polymers.

Medicine: The compound is being investigated for its potential therapeutic applications, including as an anticancer agent and as a modulator of biological pathways.

Mechanism of Action

The mechanism of action of N-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-(PYRAZINE-2-CARBONYL)AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Comparisons

Benzothiadiazole vs. Benzothiazole/Benzodioxole Derivatives

- Benzothiadiazole : The electron-withdrawing nature of the 2,1,3-benzothiadiazole group (as in the target compound) enhances stability under physiological conditions compared to benzothiazole derivatives (e.g., N-(1,3-benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide, ). Benzothiadiazole’s lower electron density may reduce off-target interactions in enzyme inhibition .

Functional Group Analysis

- Pyrazine-Carbonyl vs. Pyrazinamide Derivatives: The pyrazine-2-carbonyl group in the target compound differs from the pyrazinamide-derived hydrazone in 2-hydroxy-5-(1-(2-(pyrazine-2-carbonyl)hydrazono)hexyl) benzoic acid (). The hydrazone linkage in the latter compound introduces pH-dependent hydrolytic instability, whereas the azetidine-carboxamide linkage in the target compound may confer greater metabolic stability .

- Azetidine vs. Piperazine Rings : The azetidine ring (4-membered) in the target compound imposes higher ring strain compared to the 6-membered piperazine ring in ’s benzothiazole derivative. This strain may enhance reactivity in target binding but reduce synthetic yield due to steric challenges during cyclization .

Physicochemical Data

The target compound’s predicted LogP aligns with benzothiadiazole’s electron-withdrawing effects, reducing lipophilicity compared to ’s furan-containing derivative .

Antimycobacterial Potential

While the target compound lacks direct activity data, its pyrazine-carbonyl group resembles pyrazinamide derivatives (), which inhibit fatty acid synthase I (FAS-I) in Mycobacterium tuberculosis. However, the azetidine ring may hinder penetration of the mycobacterial cell wall compared to ’s linear alkyl chain .

Anticancer Activity

Benzothiadiazole derivatives (e.g., ) exhibit kinase inhibitory activity. The target compound’s azetidine ring could enhance selectivity for kinases with smaller active sites, such as cyclin-dependent kinases (CDKs), though this remains speculative without empirical data .

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a compound that has garnered attention for its biological activity, particularly in the fields of oncology and inflammation. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a benzothiadiazole moiety, a pyrazine carbonyl group, and an azetidine ring. Its molecular formula is , with a molecular weight of approximately 270.3 g/mol. The compound's LogP value indicates moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 270.3 g/mol |

| LogP | 3.5 |

| Solubility | Soluble in DMSO |

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays revealed that the compound effectively inhibited the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells.

The mechanism by which this compound exerts its antitumor effects appears to involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses indicated that treatment with the compound resulted in increased apoptosis rates in treated cells compared to controls. Additionally, Western blot analysis showed downregulation of key survival pathways such as AKT and ERK signaling in cancer cells exposed to the compound .

Anti-inflammatory Activity

In addition to its antitumor effects, this compound has also been investigated for its anti-inflammatory properties. Research has shown that this compound can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines .

Table 2: Summary of Biological Activities

| Activity | Effect | Cell Line/Model |

|---|---|---|

| Antitumor | Inhibition of proliferation | A431, A549 |

| Induction of Apoptosis | Increased apoptosis rates | A431, A549 |

| Anti-inflammatory | Decreased IL-6 and TNF-α | RAW264.7 (macrophages) |

Case Study 1: Anticancer Efficacy

In a study involving the administration of this compound to mice bearing A549 xenografts, significant tumor growth inhibition was observed compared to control groups. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy.

Case Study 2: Inflammation Reduction

A separate investigation assessed the anti-inflammatory effects of the compound in a model of acute inflammation induced by lipopolysaccharide (LPS). Treatment with the compound resulted in a marked reduction in inflammatory markers and improved outcomes in terms of tissue damage and recovery time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.